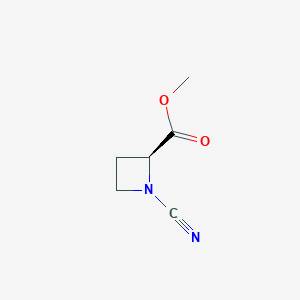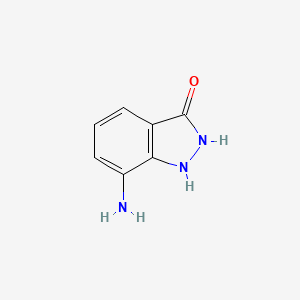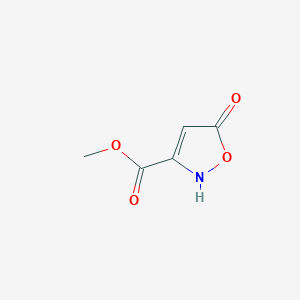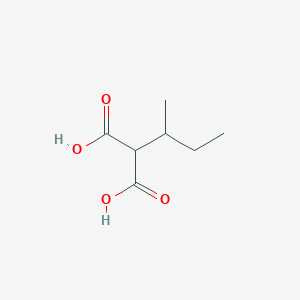![molecular formula C7H13NS B15072494 6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)
6-Thiaspiro[2.5]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Thiaspiro[2.5]octan-1-amine involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
6-Thiaspiro[2.5]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Aplicaciones Científicas De Investigación
6-Thiaspiro[2.5]octan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Thiaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure allows it to form strong interactions with various biomolecules, potentially affecting their function. These interactions can lead to changes in cellular processes and pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
6-Thiaspiro[2.5]octan-1-amine can be compared with other spirocyclic compounds containing sulfur, such as 6-Oxaspiro[2.5]octan-1-amine and 6-Amino-2-thiaspiro[3,3]heptane . These compounds share similar structural features but differ in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C7H13NS |
|---|---|
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
6-thiaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H13NS/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2 |
Clave InChI |
FZRAQIRSDKKSAY-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC12CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)

![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
![Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)



